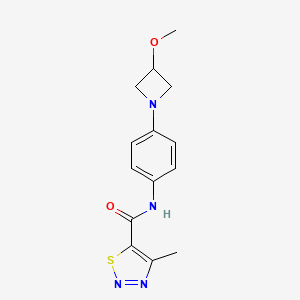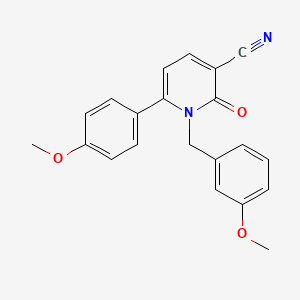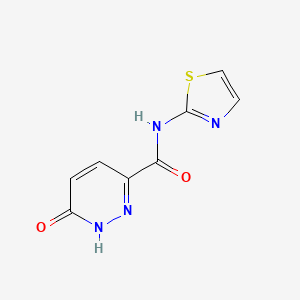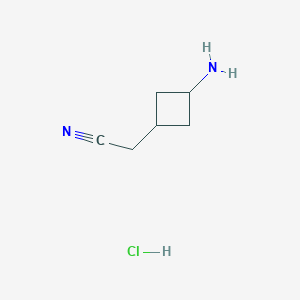
N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide” has a molecular formula of C17H18N2O2 and a molecular weight of 282.343. Another related compound, “N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide”, has a molecular formula of C16H18N2O3S .
Molecular Structure Analysis
The molecular structure of these compounds can be found in databases like PubChem . They provide detailed structural information including the molecular formula and weight.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be found in databases like PubChem . They provide information like molecular formula, molecular weight, and other relevant properties.Applications De Recherche Scientifique
Antimicrobial and Anticancer Activity
Research on derivatives of thiadiazole, a core component similar to N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, has shown promising antimicrobial and anticancer properties. A study by Desai et al. (2013) synthesized and evaluated the antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, indicating valuable therapeutic interventions for microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Similarly, compounds with a thiadiazole amide moiety have shown good nematocidal activity against Bursaphelenchus xylophilus, suggesting potential in developing new nematicides (Liu, Wang, Zhou, & Gan, 2022). Moreover, novel derivatives incorporating thiadiazole moieties have been identified for their significant anticancer activities, emphasizing the role of thiadiazole scaffolds in therapeutic applications (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Enzyme-Modified Phytotoxic Structures
The enzymatic modification of thiadiazolidine compounds, which share structural similarities with the compound of interest, has been studied for their phytotoxic effects. Research by Senoo et al. (1996) explored the metabolic activation of peroxidizing thiadiazolidine compounds, indicating the potential of these structures in developing selective herbicides by manipulating enzyme activities (Senoo, Iida, Shouda, Sato, Nicolaus, Böger, & Wakabayashi, 1996).
Synthesis and Biological Evaluation
Studies have also focused on synthesizing new derivatives of thiadiazole and evaluating their biological activities. For instance, Chandrakantha et al. (2014) synthesized a series of derivatives and tested them for antibacterial and antifungal activities, showing appreciable activity at certain concentrations (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014). Additionally, compounds containing thiadiazole and thiazolidinone moieties have been synthesized and showed significant activities against bacterial and fungal strains, demonstrating the versatile applications of these compounds in addressing microbial resistance (Babu, Pitchumani, & Ramesh, 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-9-13(21-17-16-9)14(19)15-10-3-5-11(6-4-10)18-7-12(8-18)20-2/h3-6,12H,7-8H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTOUQOXYKKIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3CC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorophenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2875309.png)
![6-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2875310.png)
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2875313.png)


![1-(2-chloro-6-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2875316.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-2-yl)propanoic acid](/img/structure/B2875319.png)


![(1S,2S)-2-[(3-Bromophenyl)methylamino]cyclohexan-1-ol](/img/structure/B2875326.png)
![N-benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2875327.png)


![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2875332.png)
